molecular formula C23H20N4O2 B2756019 N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide CAS No. 1207029-06-8

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide

Cat. No.: B2756019
CAS No.: 1207029-06-8
M. Wt: 384.439
InChI Key: IOQMAJIFHYFJML-UHFFFAOYSA-N
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Description

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is a complex organic compound that features an indole moiety, an acetamido group, and a picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The synthesis begins with the preparation of 1-methyl-1H-indole-3-acetic acid. This can be achieved through the Fischer indole synthesis or other established methods.

    Acetamidation: The indole derivative is then reacted with acetic anhydride to form the acetamido group.

    Coupling with Picolinamide: The final step involves coupling the acetamido-indole derivative with picolinamide. This can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its indole moiety is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors makes it a promising lead in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)picolinamide
  • N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)benzamide
  • N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)nicotinamide

Uniqueness

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is unique due to the presence of both an indole and a picolinamide moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-27-15-16(17-8-2-5-12-21(17)27)14-22(28)25-18-9-3-4-10-19(18)26-23(29)20-11-6-7-13-24-20/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQMAJIFHYFJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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